Tridecane, 1-(methylsulfinyl)-
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Overview
Description
Tridecane, 1-(methylsulfinyl)-: is an organic compound with the molecular formula C₁₄H₃₀OS. It is a derivative of tridecane, where a methylsulfinyl group is attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 1-(methylsulfinyl)- typically involves the oxidation of tridecyl methyl sulfide. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure to achieve the desired sulfoxide .
Industrial Production Methods: Industrial production methods for Tridecane, 1-(methylsulfinyl)- are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Tridecane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfinyl group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Tridecane, 1-(methylsulfonyl)-.
Reduction: Tridecyl methyl sulfide.
Substitution: Various substituted tridecanes depending on the reagents used
Scientific Research Applications
Chemistry: Tridecane, 1-(methylsulfinyl)- is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones. It serves as a model compound for studying sulfoxide chemistry .
Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial properties .
Medicine: Tridecane, 1-(methylsulfinyl)- is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of other chemicals. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Tridecane, 1-(methylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Tridecane: A hydrocarbon with the formula C₁₃H₂₈, lacking the sulfoxide group.
Tridecyl methyl sulfide: The precursor to Tridecane, 1-(methylsulfinyl)-, with a sulfide group instead of a sulfoxide.
Tridecane, 1-(methylsulfonyl)-: The fully oxidized form of Tridecane, 1-(methylsulfinyl)-, with a sulfone group
Uniqueness: Tridecane, 1-(methylsulfinyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical properties such as increased polarity and reactivity compared to its hydrocarbon and sulfide counterparts. This makes it valuable in various chemical reactions and applications .
Properties
CAS No. |
5931-51-1 |
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Molecular Formula |
C14H30OS |
Molecular Weight |
246.45 g/mol |
IUPAC Name |
1-methylsulfinyltridecane |
InChI |
InChI=1S/C14H30OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15/h3-14H2,1-2H3 |
InChI Key |
OJAUIBMFJFLOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCS(=O)C |
Origin of Product |
United States |
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